molecular formula C13H12ClF3N4S B10887690 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea

Katalognummer: B10887690
Molekulargewicht: 348.78 g/mol
InChI-Schlüssel: ATHXWEZIELENDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a chlorophenyl group, and a pyrazolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.

Wirkmechanismus

The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[4-Chloro-3-(trifluoromethyl)phenyl]thiourea: Lacks the pyrazolyl group but shares the chlorophenyl and trifluoromethyl groups.

    N’-(1,3-Dimethyl-1H-pyrazol-4-yl)thiourea: Lacks the chlorophenyl and trifluoromethyl groups but contains the pyrazolyl group.

Uniqueness

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyrazolyl group contributes to its potential biological activity.

Eigenschaften

Molekularformel

C13H12ClF3N4S

Molekulargewicht

348.78 g/mol

IUPAC-Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1,3-dimethylpyrazol-4-yl)thiourea

InChI

InChI=1S/C13H12ClF3N4S/c1-7-11(6-21(2)20-7)19-12(22)18-8-3-4-10(14)9(5-8)13(15,16)17/h3-6H,1-2H3,(H2,18,19,22)

InChI-Schlüssel

ATHXWEZIELENDS-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C=C1NC(=S)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.